![molecular formula C7H5N5O2S2 B1273682 5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine CAS No. 499771-19-6](/img/structure/B1273682.png)
5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine
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Description
The compound “5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine” is a heterocyclic compound with a molecular formula of C7H5N5O2S2 . It has a molecular weight of 255.3 g/mol . The IUPAC name for this compound is 5-[(3-nitro-2-pyridinyl)sulfanyl]-1,3,4-thiadiazole-2-amine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5N5O2S2/c8-6-10-11-7(16-6)15-5-2-1-4(3-9-5)12(13)14/h1-3H,(H2,8,10) . The Canonical SMILES for this compound is C1=CC(=NC=C1N+[O-])SC2=NN=C(S2)N .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 164 Ų and a complexity of 264 . It has one hydrogen bond donor count and eight hydrogen bond acceptor counts . It also has two rotatable bond counts .Scientific Research Applications
Nanotechnology
Lastly, in the field of nanotechnology, this compound might be used to create functionalized nanoparticles for various applications, including targeted drug delivery, imaging, or as sensors in biomedical devices.
Each application area presents unique challenges and opportunities for research and development, making 5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine a compound of significant interest across multiple scientific disciplines. The ongoing exploration of its properties and potential uses continues to contribute to advancements in science and technology .
properties
IUPAC Name |
5-(3-nitropyridin-2-yl)sulfanyl-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O2S2/c8-6-10-11-7(16-6)15-5-4(12(13)14)2-1-3-9-5/h1-3H,(H2,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXLANAMYDYSCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=NN=C(S2)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384443 |
Source
|
Record name | 5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine | |
CAS RN |
499771-19-6 |
Source
|
Record name | 5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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